

Spectroscopic data for (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

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Compound of Interest

Compound Name: (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a polyacetylenic natural product belonging to a class of compounds known for their diverse and potent biological activities. Accurate structural elucidation and confirmation are paramount for any further investigation into its mechanism of action, therapeutic potential, and development as a chemical entity. This guide provides a comprehensive overview of the essential spectroscopic data required to unambiguously identify and characterize this molecule. We delve into the theoretical underpinnings and practical application of mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopy, presenting both experimentally reported data and expert-derived predictions based on its known chemical structure. This document is designed to serve as a foundational reference for researchers engaged in the isolation, synthesis, or analysis of this and related polyacetylenic compounds.

Introduction: The Chemical and Biological Context

Polyacetylenes are a class of specialized metabolites found across various plant families, notably Apiaceae and Asteraceae. They are characterized by the presence of multiple

acetylene ($\text{C}\equiv\text{C}$) triple bonds, often in conjugation with olefinic ($\text{C}=\text{C}$) double bonds. **(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol** is a C14 polyacetylene that has been isolated from several plants, including those of the Asteraceae family[1]. Its structure, featuring a conjugated enediyne system and two hydroxyl groups, suggests a potential for significant biological activity, a hallmark of this compound class. The precise characterization of its stereochemistry and functional groups is critical, as subtle structural variations can lead to profound differences in biological function. This guide provides the spectroscopic framework necessary for such precise characterization.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and core physical properties. The IUPAC name for the compound is (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol[2]. Its core structural features—a 14-carbon chain, two trans-configured double bonds, a central diyne moiety, and hydroxyl groups at the C1 and C3 positions—are visualized below.

Caption: 2D structure of **(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol**.

A summary of its key physicochemical properties is provided in Table 1.

Property	Value	Source
Molecular Formula	$\text{C}_{14}\text{H}_{18}\text{O}_2$	PubChem[2]
Average Molecular Weight	218.29 g/mol	PubChem[2]
Monoisotopic Molecular Weight	218.130679813 Da	PubChem[2]
IUPAC Name	(6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol	PubChem[2]
Chemical Class	Long-chain fatty alcohol, Polyacetylene	PhytoBank[3]

Spectroscopic Characterization: A Multi-Platform Approach

No single analytical technique can fully elucidate a chemical structure. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for a high-confidence assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition. For a molecule of this nature, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

Expertise & Causality: ESI is preferred because it minimizes fragmentation, allowing for the clear observation of the pseudomolecular ion (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$). This is crucial for establishing the molecular formula. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition from a list of possibilities.

Experimental Data: A recent study successfully identified **(3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol** and reported a high-resolution mass spectrum in positive ESI mode[1].

- Observed Ion: $[M+Na]^+$ at m/z 219.1377
- Calculated Mass for $C_{14}H_{18}O_2Na$: 219.1385 This excellent agreement between the observed and calculated mass provides high-confidence validation of the molecular formula $C_{14}H_{18}O_2$ [1].

Expected Fragmentation: While soft ionization minimizes fragmentation, tandem MS (MS/MS) experiments can provide structural insights. For polyacetylenic diols, characteristic fragmentation pathways include:

- Cleavage of C-C bonds adjacent to the hydroxyl groups.
- Neutral loss of water (H_2O) from the molecular ion.

- Cleavage at bonds flanking the conjugated system, which is a stable moiety. For example, cleavage of the C7-C8 bond is a known fragmentation pathway in similar polyacetylenes[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this exact compound are not widely published, a detailed prediction based on established chemical shift principles and data from analogous structures provides a robust analytical baseline.

¹H NMR (Proton NMR) - Expected Resonances:

- Olefinic Protons (H6, H7, H12, H13): These protons are expected to appear in the downfield region, typically δ 5.5 - 6.5 ppm. The large coupling constants ($J \approx 15$ Hz) between H6-H7 and H12-H13 would be definitive proof of their E (trans) configuration.
- Carbinol Protons (H1, H3): The protons on the carbon atoms bearing the hydroxyl groups would resonate in the δ 3.5 - 4.5 ppm range. H3, being a secondary alcohol proton, would likely appear as a multiplet, while the protons of the primary alcohol at C1 would also form a multiplet.
- Allylic Protons (H5, H14): The CH₂ group at C5, adjacent to the C6=C7 double bond, would be expected around δ 2.1 - 2.4 ppm. The terminal methyl group (C14) protons would be further upfield.
- Alkyl Protons (H2, H4): The remaining methylene protons in the aliphatic chain would appear in the δ 1.4 - 1.8 ppm region.
- Hydroxyl Protons (-OH): These protons typically appear as broad singlets and their chemical shift is highly dependent on solvent and concentration, ranging from δ 1.5 - 5.0 ppm.

¹³C NMR (Carbon NMR) - Expected Resonances:

- Alkynyl Carbons (C8, C9, C10, C11): The sp-hybridized carbons of the diyne system are a key feature. Due to the shielding effects of the triple bonds, they are expected in the δ 65 - 90 ppm range.

- Olefinic Carbons (C6, C7, C12, C13): The sp^2 -hybridized carbons of the double bonds would resonate downfield, typically between δ 110 - 145 ppm.
- Carbinol Carbons (C1, C3): The carbons attached to the hydroxyl groups are deshielded and would appear in the δ 60 - 75 ppm range.
- Alkyl Carbons (C2, C4, C5, C14): The remaining sp^3 -hybridized carbons would be found in the upfield region of the spectrum, from δ 10 - 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The diagnostic absorptions arise from the vibrations of specific chemical bonds when they are exposed to infrared radiation[5].

Expertise & Causality: The energy of absorption is directly related to the bond strength and the masses of the connected atoms. Triple bonds are stronger than double bonds, which are stronger than single bonds; therefore, their stretching vibrations appear at progressively lower frequencies.

Expected Characteristic Absorption Bands:

- O-H Stretch: A strong and characteristically broad absorption band in the region of 3200-3600 cm^{-1} due to hydrogen bonding between the two hydroxyl groups.
- C-H Stretches (sp^2 , sp^3): Absorptions just above 3000 cm^{-1} (typically 3010-3100 cm^{-1}) correspond to the C-H bonds of the alkenes. Absorptions just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) are due to the C-H bonds of the alkyl chain.
- C≡C Stretch (Alkyne): A weak to medium, sharp absorption band in the 2100-2260 cm^{-1} region. The conjugation in the diyne system influences the intensity and exact position of this peak.
- C=C Stretch (Alkene): A medium intensity absorption around 1650-1680 cm^{-1} .
- C-O Stretch (Alcohol): A strong absorption band in the fingerprint region, typically 1050-1150 cm^{-1} , corresponding to the stretching vibration of the C-O single bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule[6]. The chromophore in **(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol** is the extensive conjugated system of two double bonds and two triple bonds (enediyne).

Expertise & Causality: Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows the molecule to absorb light at longer wavelengths (lower energy), shifting the absorption maximum (λ_{max}) into the accessible UV range. The spectrum of such polyacetylenes is often characterized by fine structure—a series of sharp, closely spaced peaks—which is indicative of the rigid, conjugated system.

Expected Absorption Maxima (λ_{max}): Based on data for similar enediyne chromophores, strong absorption is expected in the UV region, typically between 230 nm and 290 nm, with multiple distinct maxima corresponding to different electronic transitions within the conjugated system[7].

Exemplary Experimental Protocols

The following protocols represent standard, field-proven methodologies for acquiring the spectroscopic data discussed.

4.1 High-Resolution Mass Spectrometry (ESI-HRMS):

- **Sample Preparation:** Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Source Parameters:** Operate the ESI source in positive ion mode to detect $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ ions. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-8 L/min.

- Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the mass resolution is set to >10,000 (FWHM).
- Data Analysis: Determine the accurate mass of the most abundant pseudomolecular ion. Use the instrument's software to calculate the elemental composition that matches the observed accurate mass within a 5 ppm error tolerance.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Acquire at least 16 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 30-45° pulse, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds. Acquire several hundred to a few thousand scans.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

4.3 Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for oils or soluble solids, use a thin-film method on a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

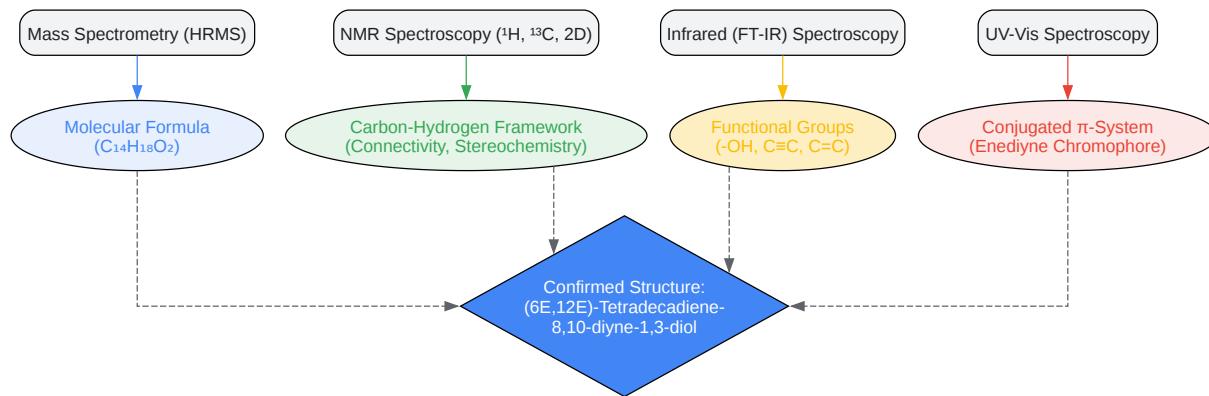
- **Background Spectrum:** Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) to subtract atmospheric (H_2O , CO_2) and accessory-related absorptions.
- **Sample Spectrum:** Place the prepared sample in the instrument's beam path and collect the spectrum.
- **Data Acquisition:** Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically $4000\text{-}400\text{ cm}^{-1}$.

4.4 UV-Visible (UV-Vis) Spectroscopy:

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Correction:** Fill a matched quartz cuvette with the pure solvent and use it to zero the instrument (establish the 100% transmittance or 0 absorbance baseline).
- **Data Acquisition:** Place the sample cuvette in the beam path and scan the absorbance over a range of approximately 200-400 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

Data Integration for Structural Elucidation

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. Each technique provides a piece of the puzzle, and together they form a self-validating system.

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Caption: Workflow for structural elucidation using integrated spectroscopic data.

This workflow demonstrates the logical progression from initial data acquisition to final structural confirmation. HRMS provides the molecular formula. IR confirms the presence of key functional groups. NMR maps out the atom-to-atom connectivity and stereochemistry. Finally, UV-Vis validates the nature of the conjugated electronic system. When all data points are consistent with the proposed structure, the identification is considered complete and authoritative.

Conclusion

The spectroscopic characterization of **(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol** requires a multi-faceted analytical approach. The key identifying features are: an accurate mass corresponding to the molecular formula $\text{C}_{14}\text{H}_{18}\text{O}_2$, characteristic ^1H NMR signals for trans-olefins and carbinol protons, distinct ^{13}C NMR resonances for alkynyl carbons, strong IR absorptions for hydroxyl and alkyne groups, and a signature UV absorption profile indicative of

the enediyne chromophore. This guide provides the foundational data and methodologies necessary for researchers to confidently identify, quantify, and further investigate this promising natural product.

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